

# 1H NMR spectrum analysis of isopropyl formate

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## Compound of Interest

Compound Name: *Isopropyl formate*

Cat. No.: *B1221721*

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## Spectral Data Analysis of Isopropyl Formate

The 1H NMR spectrum of **isopropyl formate** is characterized by three distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts ( $\delta$ ), splitting patterns (multiplicity), coupling constants (J), and integration values are summarized in the table below.

Table 1: 1H NMR Spectral Data for **Isopropyl Formate**

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
a (Formyl Proton, -OCHO)	~8.02	Singlet (s)	1H	N/A
b (Methine Proton, -CH(CH <sub>3</sub> ) <sub>2</sub> )	~5.14	Septet (sept)	1H	~6.3
c (Methyl Protons, -CH(CH <sub>3</sub> ) <sub>2</sub> )	~1.28	Doublet (d)	6H	~6.3

The formate proton (a) appears as a singlet at approximately 8.02 ppm because it has no adjacent protons to couple with.<sup>[1][2]</sup> The methine proton (b) of the isopropyl group resonates as a septet around 5.14 ppm, a result of being coupled to the six equivalent protons of the two

methyl groups ( $n+1=7$ ).<sup>[1][2]</sup> Conversely, the six equivalent methyl protons (c) appear as a doublet at about 1.28 ppm due to coupling with the single methine proton ( $n+1=2$ ).<sup>[1][2]</sup> The integration ratio of 1:1:6 for signals a, b, and c, respectively, confirms the proton count for each unique environment in the **isopropyl formate** molecule.<sup>[1][2]</sup>

## Experimental Protocol for $^1\text{H}$ NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution  $^1\text{H}$  NMR spectrum of **isopropyl formate**.

### 2.1. Sample Preparation

- Sample Purity: Ensure the **isopropyl formate** sample is of high purity to avoid signals from impurities that may complicate spectral analysis.
- Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common and suitable choice for **isopropyl formate**.<sup>[2]</sup>
- Concentration: Prepare the sample by dissolving approximately 5-25 mg of **isopropyl formate** in 0.6-0.7 mL of the deuterated solvent.<sup>[1]</sup> For a liquid sample like **isopropyl formate**, a concentration of around 1-5% (v/v) is typically sufficient.
- NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.<sup>[3][4]</sup>
- Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into the NMR tube through a Pasteur pipette with a small cotton or glass wool plug.<sup>[1][3]</sup>
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.<sup>[2]</sup> Modern NMR instruments can often reference the spectrum to the residual solvent peak.

### 2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a  $^1\text{H}$  NMR experiment on a 400 MHz or 500 MHz spectrometer:

- Spectrometer Frequency: 400 or 500 MHz

- Pulse Sequence: A standard single-pulse sequence (e.g., ' zg' on Bruker instruments).
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Spectral Width: A spectral width of 10-12 ppm is appropriate.
- Temperature: Standard ambient probe temperature (e.g., 298 K).

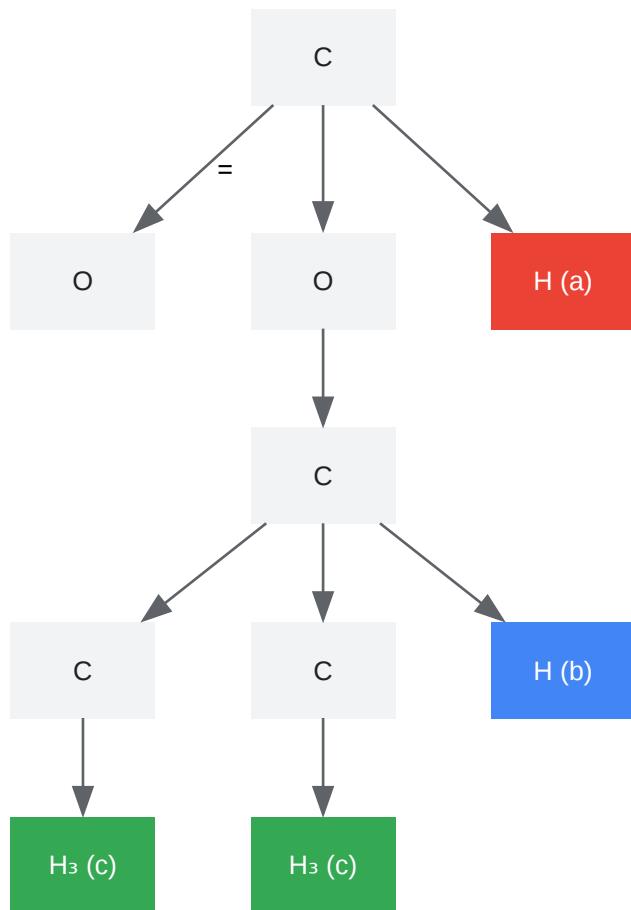
### 2.3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.
- Integration: The relative areas of the signals are determined through integration.

## Visualization of Molecular Structure and Spin-Spin Coupling

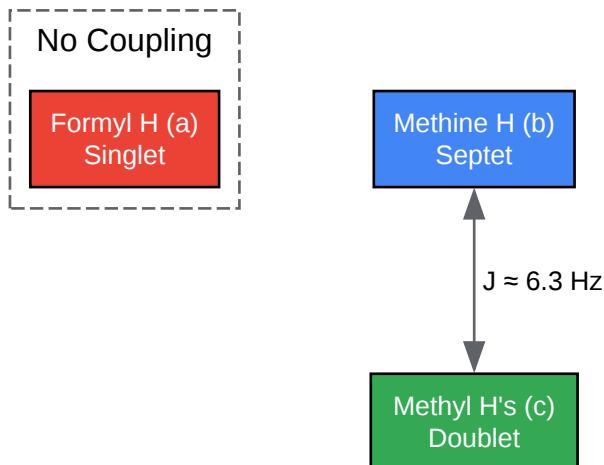
The following diagrams illustrate the structure of **isopropyl formate** and the spin-spin coupling interactions that give rise to the observed splitting patterns in the  $^1\text{H}$  NMR spectrum.

## Structure of Isopropyl Formate

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Caption: Molecular structure of **isopropyl formate** with protons in unique chemical environments labeled (a, b, c).

## Spin-Spin Coupling in Isopropyl Formate



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Caption: Diagram illustrating the spin-spin coupling interaction between the methine proton (b) and the methyl protons (c).

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## References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. low/high resolution  $^1\text{H}$  proton nmr spectrum of 1-methylethyl methanoate  $\text{C}_4\text{H}_8\text{O}_2$   $\text{HCOOCH}(\text{CH}_3)_2$  analysis interpretation of chemical shifts ppm spin spin line splitting  $\text{H-1}$  isopropyl formate  $^1\text{H}$  nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- To cite this document: BenchChem. [1H NMR spectrum analysis of isopropyl formate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221721#1h-nmr-spectrum-analysis-of-isopropyl-formate>

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